molecular formula C8H6N2O3 B13720862 4-(2-Pyridyl)oxazolidine-2,5-dione

4-(2-Pyridyl)oxazolidine-2,5-dione

Cat. No.: B13720862
M. Wt: 178.14 g/mol
InChI Key: ATXMEOOXGVYIHK-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridyl)oxazolidine-2,5-dione typically involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, which provides a convenient access to various oxazolidine-2,5-diones under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can have different biological activities and applications.

Scientific Research Applications

4-(2-Pyridyl)oxazolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain . The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share a similar ring structure but differ in their substituents and biological activities.

    Imidazolidinones: These compounds have a similar five-membered ring structure but contain two nitrogen atoms instead of one nitrogen and one oxygen.

Uniqueness

4-(2-Pyridyl)oxazolidine-2,5-dione is unique due to its specific pyridyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H6N2O3/c11-7-6(10-8(12)13-7)5-3-1-2-4-9-5/h1-4,6H,(H,10,12)

InChI Key

ATXMEOOXGVYIHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

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